cis-7-octadecenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13126-32-4 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20) |
InChI Key |
RVUCYJXFCAVHNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Synonyms |
TRANS-7-OCTADECENOIC ACID |
Origin of Product |
United States |
Occurrence and Natural Distribution of Cis 7 Octadecenoic Acid
Identification in Biological Samples
Cis-7-octadecenoic acid is found in the seed oils of various plants. nih.govplantfadb.org Research has shown its presence in the seeds of plants like Brassica rapa (turnip), Benincasa hispida (winter melon), Hippophae tibetana, Hippophae rhamnoides (sea buckthorn), Ficus carica (fig), and Morus alba (white mulberry). plantfadb.org In a study of commercially available plant oils, this compound was detected alongside its more abundant isomer, oleic acid (cis-9-octadecenoic acid). researchgate.net The study noted that the major cis-18:1 positional isomer in most plant oils is oleic acid, followed by the C6 and C7 isomers. researchgate.net
Another isomer, petroselinic acid (cis-6-octadecenoic acid), is a significant component in the seed fats of the Umbelliferae family, which includes parsley (Petroselinum sativum) and celery (Apium graveolens). royalsocietypublishing.orgwiley.com In parsley seed oil, petroselinic acid can constitute about 75% of the total fatty acids. royalsocietypublishing.org The analysis of celery seed oil also revealed a substantial amount of petroselinic acid. wiley.com While distinct from this compound, the prevalence of this closely related isomer in certain plant families highlights the diversity of monounsaturated fatty acid structures in the plant kingdom.
Table 1: Plant Sources of this compound and Related Isomers
| Plant Species | Common Name | Fatty Acid Isomer(s) Detected | Reference(s) |
|---|---|---|---|
| Brassica rapa | Turnip | This compound | plantfadb.org |
| Benincasa hispida | Winter Melon | This compound | plantfadb.org |
| Hippophae tibetana | Tibetan Sea Buckthorn | This compound | plantfadb.org |
| Hippophae rhamnoides | Sea Buckthorn | This compound, cis-Vaccenic acid | plantfadb.orgwikipedia.org |
| Ficus carica | Fig | This compound | plantfadb.org |
| Morus alba | White Mulberry | This compound | plantfadb.org |
| Petroselinum sativum | Parsley | Petroselinic acid (cis-6-octadecenoic acid) | royalsocietypublishing.org |
| Apium graveolens | Celery | Petroselinic acid (cis-6-octadecenoic acid) | wiley.com |
Certain microorganisms are capable of producing various isomers of octadecenoic acid. For instance, some gut bacteria can metabolize linoleic acid to form vaccenic acid. taylorandfrancis.commicrobiologyresearch.org Roseburia species, in particular, have been identified as producers of vaccenic acid. taylorandfrancis.com Research has also pointed to the production of novel hydroxy fatty acids, such as 7,10-dihydroxy-8(E)-octadecenoic acid, by Pseudomonas aeruginosa from oleic acid. nhri.org.tw
In the context of fungal sources, various octadecenoic acid isomers have been identified. For example, analysis of Aspergillus fumigatus has revealed the presence of 4,7-octadecadienoic acid and 5,9-octadecadienoic acid, among other fatty acids. bsmiab.orgnih.gov While direct synthesis of this compound by these specific microbes is not explicitly detailed in the provided search results, the metabolic diversity within microbial communities suggests their potential role in its production. Furthermore, engineered Saccharomyces cerevisiae has been developed to produce vaccenic acid (cis-11-octadecenoic acid), demonstrating the biosynthetic potential of microorganisms. acs.orgnih.gov
This compound has been identified in animal tissues. journalijar.com A study on the fatty acid composition of human adipose tissue identified vaccenic acid as one of the main fatty acids, accounting for 4.1-4.7% of triacylglycerol fatty acids. nih.gov Vaccenic acid is a naturally occurring trans fatty acid found in the fat of ruminants and in dairy products like milk, butter, and yogurt. wikipedia.orghmdb.ca It is also the predominant trans-fatty acid in human milk. wikipedia.orghmdb.ca The concentration of vaccenic acid in cow's milk is influenced by the diet and the biohydrogenation of unsaturated fatty acids by rumen bacteria. researchgate.netscielo.br
In addition to vaccenic acid, other isomers of octadecenoic acid are present in animal tissues. Oleic acid is the most abundant fatty acid in human adipose tissue. wikipedia.org Analysis of rat tissues, including the brain, liver, muscle, adipose, and kidney, showed that 18:1 fatty acids are composed of both Δ9 (oleic) and Δ11 (vaccenic) isomers. pnas.org The relative percentage of the Δ11 isomer was found to be lower in rat adipose tissue compared to other tissues. pnas.org
Microbial Origins and Contexts
Isomeric Distribution within Biological Systems
The distribution of octadecenoic acid isomers, including this compound, varies significantly across different biological systems and even within different tissues of the same organism. In many plant oils, oleic acid (cis-9-octadecenoic acid) is the most common isomer, with smaller amounts of other positional isomers like this compound. researchgate.net
In animals, the isomeric profile of octadecenoic acid is influenced by both diet and endogenous metabolism. Ruminant fats are a primary source of trans-vaccenic acid (trans-11-octadecenoic acid) due to microbial activity in the rumen. mdpi.comncats.io This trans isomer can then be found in the milk and tissues of these animals and subsequently in humans who consume these products. mdpi.com
Within human tissues, oleic acid is generally the most prevalent C18:1 isomer. wikipedia.org However, studies have shown the presence of other isomers, such as vaccenic acid, in significant proportions in adipose tissue and plasma lipids. nih.govpnas.orgedpsciences.org The relative abundance of these isomers can differ between tissues. For example, the proportion of the Δ11 isomer of 18:1 was found to be significantly elevated in cancerous breast tissues compared to normal tissues for several lipid classes. pnas.org This highlights that the isomeric distribution of octadecenoic acid is not uniform and can be altered in different physiological and pathological states.
Table 2: Isomeric Distribution of Octadecenoic Acid in Various Biological Samples
| Biological Sample | Predominant Isomer(s) | Other Detected Isomers | Reference(s) |
|---|---|---|---|
| Most Plant Oils | Oleic acid (cis-9) | cis-6 & this compound | researchgate.net |
| Ruminant Milk and Fat | trans-Vaccenic acid (trans-11) | Oleic acid | wikipedia.orgresearchgate.netmdpi.com |
| Human Adipose Tissue | Oleic acid | Vaccenic acid | nih.govwikipedia.org |
| Human Milk | Oleic acid, trans-Vaccenic acid | Other trans-C18:1 isomers | wikipedia.orgmdpi.comwiley.com |
| Rat Tissues (Brain, Liver, Muscle, Kidney) | Oleic acid (Δ9) | Vaccenic acid (Δ11) | pnas.org |
| Human Breast Cancer Tissue | Oleic acid (Δ9), Vaccenic acid (Δ11) | - | pnas.org |
Biosynthesis and Metabolic Pathways of Cis 7 Octadecenoic Acid
De Novo Synthesis Pathways
De novo synthesis of fatty acids is a fundamental biological process. Monounsaturated fatty acids, including positional isomers like cis-7-octadecenoic acid, are generally formed from saturated fatty acid precursors through a coordinated series of enzymatic reactions involving elongation and desaturation. jst.go.jpijs.si
The de novo synthesis of fatty acids begins with precursors like palmitic acid (16:0), which is produced by the fatty acid synthase (FAS) complex. jst.go.jp Further elongation to create longer-chain fatty acids, such as stearic acid (18:0), occurs primarily in the endoplasmic reticulum. This process involves a four-step cycle that adds two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. ijs.sidiva-portal.org The key reactions in this cycle are condensation, reduction, dehydration, and a second reduction. ijs.si
The introduction of a double bond into a saturated fatty acyl chain is catalyzed by enzymes known as fatty acid desaturases. nih.govwikipedia.org These enzymes perform an oxidative reaction that removes two hydrogen atoms to create a double bond, typically in the cis configuration. ijs.sinih.gov The synthesis of most monounsaturated fatty acids in animals, fungi, and yeast involves membrane-bound acyl-CoA desaturases located in the endoplasmic reticulum. nih.gov In higher plants, soluble acyl-ACP desaturases are found in the plastids. nih.gov
A plausible pathway for the synthesis of this compound involves the action of a specific desaturase on a 16-carbon saturated fatty acid, followed by elongation. For instance, a Δ7-desaturase could introduce a double bond into a palmitic acid (16:0) molecule to form cis-7-hexadecenoic acid (16:1Δ7). This 16-carbon monounsaturated fatty acid would then serve as a substrate for an elongase enzyme system, which would add a two-carbon unit to produce cis-9-octadecenoic acid (18:1Δ9), not this compound. nih.gov However, the existence of a pathway where elongation precedes desaturation by a Δ7-desaturase acting on an 18-carbon chain is also theoretically possible, though less commonly described for this specific isomer.
The position of the double bond in a fatty acid is determined by the regioselectivity of the desaturase enzyme. researchgate.netfrontiersin.org Desaturases are classified based on the carbon atom where they introduce the double bond, counting from the carboxyl end (Δ nomenclature) or the methyl end (ω or n nomenclature). wikipedia.org For example, Δ9-desaturases, which are the most common in mammals, introduce a double bond between carbons 9 and 10, converting stearic acid (18:0) to oleic acid (cis-9-octadecenoic acid, 18:1Δ9). frontiersin.org
The formation of this compound (18:1Δ7) necessitates the action of a Δ7-desaturase. While Δ9-desaturases are widespread, Δ7-desaturases are less common but have been identified. wikipedia.org Research in the cyanobacterium Synechocystis sp. PCC 6803 has shown that a C16-specific Δ7 desaturase can produce cis-7-hexadecenoic acid (16:1Δ7). nih.gov While this study demonstrated the subsequent elongation of this fatty acid to cis-9-octadecenoic acid, it highlights the existence of Δ7-desaturase activity which is the critical step for establishing the double bond at the 7-position, a prerequisite for the synthesis of any C18:1Δ7 isomer. nih.govresearchgate.net
Table 1: Key Enzyme Classes in Fatty Acid Synthesis
| Enzyme Class | Function | Substrate Example | Product Example |
| Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitic acid (16:0) |
| Fatty Acid Elongase | Adds two-carbon units to a fatty acyl-CoA | Palmitoyl-CoA (16:0-CoA) | Stearoyl-CoA (18:0-CoA) |
| Fatty Acid Desaturase (e.g., Δ7) | Introduces a cis-double bond at a specific position | Palmitic acid (16:0) | cis-7-Hexadecenoic acid (16:1Δ7) |
Enzymatic Elongation and Desaturation Mechanisms
Biotransformation and Derivatization
Once formed, this compound and its isomers can be further metabolized and modified by various organisms, particularly microbes. These biotransformations can introduce new functional groups, such as hydroxyl (-OH) and oxo (=O) moieties, creating a diverse array of fatty acid derivatives.
Microorganisms, especially bacteria from the gut and soil, possess a wide range of enzymes capable of modifying unsaturated fatty acids. nhri.org.twjsbms.jp Bacteria such as Lactobacillus, Pseudomonas, and Bacillus can hydrate, dehydrogenate, and isomerize the double bonds of octadecenoic acids. dss.go.thkyoto-u.ac.jpdss.go.th For example, Lactobacillus plantarum can convert linoleic acid into several intermediates, including 10-hydroxy-cis-12-octadecenoic acid and 10-oxo-cis-12-octadecenoic acid, as part of its biohydrogenation pathway. nih.gov Similarly, Lactobacillus acidophilus produces hydratase enzymes that can convert C18, C20, and C22 polyunsaturated fatty acids into their corresponding hydroxy derivatives. nih.gov While these examples often involve the more common cis-9-octadecenoic acid (oleic acid) or polyunsaturated fatty acids, they demonstrate the enzymatic machinery that exists in microbes for such transformations.
Specific enzymatic reactions can convert octadecenoic acids into valuable hydroxy and oxo-derivatives. Studies on Bacillus species have shown their capability to bioconvert oleic acid into a mixture of functionalized fatty acids. dss.go.thdss.go.th
Notably, Bacillus strain NRRL BD-447 has been found to produce positional isomers of hydroxy-keto fatty acids from oleic acid. dss.go.thdss.go.th Through high-performance liquid chromatography and spectroscopic analysis, specific products have been identified, including 7-hydroxy-16-oxo-9-cis-octadecenoic acid and 7-hydroxy-17-oxo-9-cis-octadecenoic acid . dss.go.thdss.go.th The formation of these compounds indicates that microbial enzyme systems can hydroxylate the fatty acid chain at or near the C-7 position while also oxidizing a carbon atom near the methyl end of the molecule. dss.go.th This demonstrates a sophisticated biotransformation pathway that generates di-substituted fatty acids with potential for industrial applications. dss.go.th
Table 2: Examples of Microbial Biotransformation Products from Octadecenoic Acids
| Microorganism | Substrate | Key Product(s) | Reference |
| Bacillus sp. NRRL BD-447 | Oleic Acid (cis-9-Octadecenoic acid) | 7-hydroxy-16-oxo-9-cis-octadecenoic acid | dss.go.th |
| Bacillus sp. NRRL BD-447 | Oleic Acid (cis-9-Octadecenoic acid) | 7-hydroxy-17-oxo-9-cis-octadecenoic acid | dss.go.th |
| Lactobacillus plantarum | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid | nih.gov |
| Lactobacillus acidophilus | Linoleic Acid | 13-hydroxy-cis-9-octadecenoic acid | nih.gov |
Microbial Metabolism and Modifications
Integration into Complex Lipids
Following their synthesis or modification, fatty acids like this compound are typically not left as free molecules within the cell. They are activated into their acyl-CoA derivatives and subsequently integrated into more complex lipid structures. ijs.si The primary fate for these fatty acids is their incorporation into phospholipids (B1166683) and glycerolipids, which are the fundamental building blocks of cellular membranes. nih.govnih.govatamankimya.com
Incorporation into Phospholipid Classes
The incorporation of fatty acids into phospholipids is a critical process for maintaining the structure and function of cellular membranes. While specific data on the incorporation of this compound into distinct phospholipid classes is not extensively documented, the principles of fatty acid trafficking and acylation can be inferred from studies on its isomers and other unsaturated fatty acids.
Exogenous fatty acids, when supplied to cells, are readily activated to their acyl-CoA or acyl-ACP derivatives and incorporated into membrane phospholipids. asm.org Studies on E. coli auxotrophs, which require an external source of unsaturated fatty acids for growth, have shown that these organisms can incorporate a variety of structural analogues, including positional isomers of octadecenoic acid, into their membrane phospholipids. asm.orgpnas.org This demonstrates a degree of flexibility in the acyltransferase enzymes responsible for building phospholipids.
The distribution of a specific fatty acid among different phospholipid head groups (e.g., phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS)) is not random. It is regulated and can be specific to the fatty acid's structure. For instance, in studies with rats fed diets containing trans-octadecenoic acids (elaidic acid), the trans isomer was incorporated at similar levels into PC, PE, and PI, but to a lesser extent in PS, and was apparently absent from cardiolipin. cambridge.org In another study involving ducks infected with malaria, the octadecenoic fatty acids, oleic acid (cis-9) and cis-vaccenic acid (cis-11), were found to be elevated in the major phospholipid classes of the infected red blood cells. nih.gov
Table 1: Illustrative Example of Octadecenoic Acid Isomer Distribution in Rat Liver Phospholipid Classes This table is based on data for elaidic acid (trans-9-18:1) and serves as an example of differential incorporation.
| Phospholipid Class | Relative Incorporation Level of Isomer |
|---|---|
| Phosphatidylcholine (PC) | High |
| Phosphatidylethanolamine (PE) | High |
| Phosphatidylinositol (PI) | High |
| Phosphatidylserine (PS) | Low |
| Cardiolipin (CL) | Not Detected |
Data derived from studies on elaidic acid incorporation in rat liver. cambridge.org
Inclusion within Triacylglycerol Structures
Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms, consisting of a glycerol (B35011) backbone esterified with three fatty acids. The fatty acid composition of TAGs reflects the availability of different fatty acids within the cell, whether from de novo synthesis or dietary intake.
This compound is considered a rare fatty acid and is not a major component of common vegetable oils or animal fats. d-nb.info While comprehensive analyses have detailed the fatty acid profiles of numerous plant oils, the presence of this compound is often below the limit of detection or reported as a trace component. tandfonline.comcabidigitallibrary.orgmdpi.comresearchgate.net The bulk of triacylglycerols in these sources is typically composed of more common fatty acids like palmitic acid, stearic acid, oleic acid, and linoleic acid. wikipedia.org
However, the metabolic machinery for TAG synthesis can incorporate various fatty acid structures. Studies on the metabolism of different fatty acid isomers in humans and animals show that they are incorporated into plasma and tissue triacylglycerols. nih.govnih.gov For example, in ducks infected with Plasmodium lophurae, elevated levels of oleic acid and cis-vaccenic acid were observed in plasma triacylglycerols. nih.gov This indicates that if this compound is present in the cellular acyl-CoA pool, it can be esterified into the triacylglycerol structure by glycerol-3-phosphate acyltransferase enzymes. Its position on the glycerol backbone (sn-1, sn-2, or sn-3) would be determined by the substrate specificity of the respective acyltransferases.
Table 2: General Fatty Acid Composition of Select Commercially Available Plant Oils
| Fatty Acid | Olive Oil (%) | Peanut Oil (%) | Sunflower Oil (%) | Canola Oil (%) |
|---|---|---|---|---|
| Oleic Acid (cis-9-18:1) | ~70 | 36-67 | 20-80 | ~61 |
| Linoleic Acid (18:2) | 3.5-21 | 12-43 | 14-65 | ~21 |
| Palmitic Acid (16:0) | 7.5-20 | 7-16 | 5-7.6 | ~4 |
| Stearic Acid (18:0) | 0.5-5 | 1-4.5 | 2.7-6.5 | ~2 |
| This compound (18:1) | Trace/Not Reported | Trace/Not Reported | Trace/Not Reported | Trace/Not Reported |
Data compiled from various sources detailing the composition of common oils. wikipedia.org The presence of this compound is generally not reported or found only in trace amounts.
Comparative Analysis of Biosynthetic Routes for Octadecenoic Acid Isomers
The position of the double bond in octadecenoic acid isomers is determined by distinct biosynthetic pathways, involving specific desaturase enzymes with strict regioselectivity. The biosynthesis of this compound is not well-elucidated compared to its more common isomers.
Oleic Acid (cis-9-Octadecenoic Acid): This is the most common fatty acid in nature. wikipedia.org Its synthesis is a highly conserved process in plants, animals, and yeast. The pathway involves the direct, oxygen-dependent desaturation of stearic acid (18:0), typically as a stearoyl-CoA or stearoyl-ACP thioester. The enzyme stearoyl-CoA Δ9-desaturase introduces a single cis double bond between carbons 9 and 10. atamankimya.com
Vaccenic Acid (cis-11-Octadecenoic Acid): The synthesis of vaccenic acid can occur via two primary routes. In many bacteria, it is produced through an oxygen-independent (anaerobic) pathway. This pathway involves the dehydration of a β-hydroxyacyl-ACP intermediate during fatty acid synthesis, followed by isomerization and subsequent elongation of the growing acyl chain. asm.org In some plants and other eukaryotes, vaccenic acid arises from the two-carbon elongation of palmitoleic acid (cis-9-16:1). Palmitoleic acid itself is synthesized by the action of a Δ9-desaturase on palmitic acid (16:0). d-nb.info
Petroselinic Acid (cis-6-Octadecenoic Acid): Found in high concentrations in the seeds of plants from the Apiaceae and Araliaceae families, petroselinic acid is synthesized via an unusual pathway. d-nb.info It begins with the desaturation of palmitoyl-ACP (16:0-ACP) by a Δ4-desaturase, creating a cis double bond at the 4th position to yield a 16:1Δ4 intermediate. This intermediate is then elongated by a single two-carbon unit to produce petroselinic acid (18:1Δ6).
This compound: The biosynthetic pathway for this compound is not clearly established. Hypothetically, it could be formed through several mechanisms:
Action of a novel Δ7-desaturase on stearic acid.
Elongation of a cis-5-hexadecenoic acid (16:1Δ5) precursor.
Partial degradation (chain-shortening) of a longer-chain unsaturated fatty acid.
Without dedicated research, these remain speculative routes. The diversity of desaturase enzymes in nature allows for the production of a wide array of positional isomers, and the pathway for this compound likely involves a specific enzymatic machinery that is not as ubiquitous as that for oleic acid.
Table 3: Comparison of Biosynthetic Pathways for Octadecenoic Acid Isomers
| Fatty Acid Isomer | Common Name | Primary Precursor | Key Enzyme/Process | Primary Pathway |
|---|---|---|---|---|
| cis-6-Octadecenoic Acid | Petroselinic Acid | Palmitic Acid (16:0) | Δ4-Desaturase & Elongase | Desaturation then Elongation d-nb.info |
| This compound | - | Unknown | Unknown (Hypothetical: Δ7-Desaturase) | Not Established |
| cis-9-Octadecenoic Acid | Oleic Acid | Stearic Acid (18:0) | Δ9-Desaturase | Direct Desaturation atamankimya.com |
| cis-11-Octadecenoic Acid | Vaccenic Acid | Palmitoleic Acid (16:1) or Acyl-ACP | Elongase or Anaerobic Synthesis | Elongation or Anaerobic Pathway asm.orgd-nb.info |
Enzymology and Enzyme Substrate Interactions Involving Cis 7 Octadecenoic Acid
Desaturase and Elongase System Interactions
Fatty acid desaturases and elongases are crucial enzyme systems involved in the synthesis of long-chain and polyunsaturated fatty acids. nih.govnih.gov Desaturases introduce double bonds into the acyl chains of fatty acids, while elongases extend the carbon chain. researchgate.netgsartor.org
In mammals, desaturases like stearoyl-CoA desaturase (SCD) and fatty acid desaturase (FADS) enzymes are responsible for creating monounsaturated and polyunsaturated fatty acids. nih.gov For instance, SCD1 primarily converts stearic acid (18:0) to oleic acid (cis-9-octadecenoic acid). atamankimya.com The substrate specificity of these enzymes is typically directed towards fatty acids of specific chain lengths and with existing double bonds at defined positions. While comprehensive studies on the direct interaction of desaturases and elongases with cis-7-octadecenoic acid are limited, the known specificity of these enzymes suggests that it would not be a preferred substrate for the common desaturation and elongation pathways that produce major fatty acids like arachidonic acid or docosahexaenoic acid. nih.gov The activity of these enzyme systems can be estimated by analyzing the ratios of product to precursor fatty acids in tissues.
Oxidoreductase and Hydrolase Activities on the Compound
This compound can be a substrate for various oxidoreductases and hydrolases, leading to a range of modified products.
Oxidoreductases , such as lipoxygenases (LOX), can catalyze the addition of molecular oxygen to polyunsaturated fatty acids. While human 15-LOX-1 prefers linoleic acid, it can also act on other fatty acids. wikipedia.org The formation of epoxy alcohols from fatty acid hydroperoxides is catalyzed by enzymes like epoxyalcohol synthase (EAS), which belongs to the cytochrome P450 family. nih.gov For example, the conversion of linoleate (B1235992) 9-hydroperoxide can lead to the formation of 9,10-epoxy-11-hydroxy-12-octadecenoic acid. nih.gov Another class of oxidoreductases, found in Mycobacterium chlorophenolicum, is involved in the biosynthesis of 10-methyl stearic acid from oleic acid, a process that involves a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase. frontiersin.org
Hydrolases , particularly lipases and esterases, are responsible for cleaving ester bonds in lipids, releasing free fatty acids. The activity of these enzymes can be influenced by the structure of the fatty acid substrate, including the position and configuration of the double bond. encyclopedia.pubbiorxiv.org For instance, linoleate hydratase from Lactiplantibacillus plantarum catalyzes the hydration of the double bond at the Δ9 position of various C16 and C18 fatty acids to form 10-hydroxy fatty acids. uniprot.orgkyoto-u.ac.jp This enzyme is part of a metabolic pathway that detoxifies unsaturated fatty acids. uniprot.org Laccase, another type of hydrolase, can catalyze the oxidative cleavage of fatty acids. tandfonline.com
Enzyme Kinetics and Structural Biology of Interacting Enzymes
Understanding the enzyme kinetics and structural biology provides deeper insights into the interactions with this compound.
Enzyme Kinetics: Kinetic parameters such as the Michaelis constant (KM) and the catalytic rate (kcat) quantify the affinity of an enzyme for its substrate and its catalytic efficiency. For example, the linoleate hydratase from Lactobacillus plantarum exhibits an apparent KM value of 92 µM for linoleic acid, with a kcat of 2.6 × 10−2 s−1 for the hydration reaction. sci-hub.se The pH and temperature optima for these enzymes are also critical factors; for instance, the cis-trans isomerase from P. oleovorans has a pH optimum of around 7 and is most active at approximately 30°C. nih.gov
Structural Biology: The three-dimensional structure of an enzyme reveals the architecture of its active site, which is crucial for substrate binding and catalysis. researchgate.netplos.org For microbial lipases, the shape and size of the binding cavity determine the selectivity for cis versus trans isomers. encyclopedia.pub Enzymes with wider binding cavities tend to better accommodate the bent conformation of cis fatty acids. encyclopedia.pub The interaction between the fatty acid substrate and the amino acid residues lining the active site pocket dictates the enzyme's specificity. plos.org For example, the catalytic mechanism of cis-trans isomerase from Pseudomonas species is thought to involve a heme-binding motif, suggesting that an iron-containing cytochrome c is part of the catalytic center. nih.gov
Table 2: Kinetic Parameters of Related Fatty Acid Metabolizing Enzymes
| Enzyme | Substrate | KM (mM) | Vmax (U g-1 min-1) | Source Organism |
|---|---|---|---|---|
| 10S-DOX | Oleic Acid | 0.89 ± 0.22 | 14.7 ± 0.26 | Pseudomonas aeruginosa |
| 7,10-DS | 10S-H(P)OME | 3.26 ± 0.31 | 54 ± 0.38 | Pseudomonas aeruginosa |
Source: Adapted from Process Biochemistry. ub.edu
Biological Functions and Molecular Mechanisms of Cis 7 Octadecenoic Acid
Role in Cellular Membrane Biology
The incorporation of fatty acids into the phospholipid bilayer is a critical determinant of the physical and functional properties of cellular membranes.
The presence of a cis double bond in the acyl chain of a fatty acid introduces a rigid ~30-degree kink. eolss.net When incorporated into membrane phospholipids (B1166683), this kink disrupts the tight, ordered packing that is characteristic of saturated fatty acids. nih.gov This disruption increases the average space between phospholipid molecules, which in turn enhances the fluidity and permeability of the membrane. nih.govmdpi.com Increased fluidity allows for greater lateral mobility of lipids and proteins within the membrane, which is essential for various cellular processes. While this is a well-established principle for cis-unsaturated fatty acids in general, the specific quantitative impact of cis-7-octadecenoic acid on membrane dynamics is an area requiring more focused research. It is known that the position of the double bond along the acyl chain can subtly alter these properties, leading to distinct biophysical behaviors among different isomers. nih.gov
Changes in membrane fluidity and thickness directly impact the function and spatial organization of integral and peripheral membrane proteins. nih.gov A more fluid environment can facilitate the conformational changes necessary for the activity of transporters, channels, and receptors. The structure of the lipid bilayer, influenced by its fatty acid composition, is also crucial for the formation of specialized membrane microdomains, such as lipid rafts, which are involved in compartmentalizing cellular signaling events. mdpi.com The incorporation of specific fatty acid isomers can alter the stability and composition of these domains. Although it is plausible that this compound influences these processes, detailed studies elucidating its specific effects on membrane protein function and organization are not extensively documented.
Influence on Membrane Fluidity and Permeability
Involvement in Cellular Signaling Pathways
Fatty acids are not merely structural components; they and their derivatives also act as signaling molecules that can modulate complex intracellular pathways.
Fatty acids are recognized as natural ligands for several types of receptors, including nuclear receptors and G protein-coupled receptors (GPCRs). eolss.net
Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs) are a key family of nuclear receptors that act as transcription factors to regulate lipid and glucose metabolism. tandfonline.com Various fatty acids can bind to and activate PPARs, leading to changes in gene expression. For instance, research on (9E)-octadecenoic acid (the trans isomer of oleic acid) has shown it can act as an agonist for both PPARγ and PPARα. The binding of a ligand induces a conformational change in the receptor, which then heterodimerizes with a retinoid X receptor (RXR) to regulate target genes. tandfonline.comnih.gov While fatty acids are established PPAR ligands, the specific affinity and activation potential of this compound for different PPAR isoforms remains to be fully characterized.
G Protein-Coupled Receptors: Certain fatty acids and their metabolites can activate GPCRs, such as GPR40 (also known as FFAR1) and GPR120 (FFAR4). nih.govmdpi.com For example, the gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), has been shown to ameliorate intestinal barrier impairment through the activation of GPR40. nih.govnih.gov Activation of these receptors can trigger various intracellular signaling cascades, including those involving mitogen-activated protein kinase (MAPK). nih.govmdpi.com Direct evidence specifically linking this compound to the activation of these or other GPCRs is limited.
The nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary cellular defense mechanism against oxidative stress. researchgate.net Under conditions of stress, NRF2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. nih.gov Various lipid molecules have been shown to influence this pathway. For instance, certain conjugated linoleic acid (CLA) isomers can improve cellular redox status by activating NRF2. nih.govocl-journal.org Similarly, gut microbial metabolites of other fatty acids have been found to modulate the NRF2 pathway. nih.gov However, specific research demonstrating a direct modulatory role for this compound on the NRF2 signaling cascade has not been identified in available literature.
Ligand-Receptor Interactions (e.g., Nuclear Receptors, G Protein-Coupled Receptors)
Contribution to Lipid Metabolism Regulation
As a fatty acid, this compound is an active participant in cellular lipid metabolism, where it can be stored, oxidized for energy, or used as a precursor for other lipids. atamankimya.com Its metabolic fate is determined by the activity of various enzymes, which can exhibit high specificity for particular fatty acid isomers.
One example of isomer-specific enzymatic activity comes from studies on the cis-trans isomerase from the bacterium Pseudomonas oleovorans. This enzyme is involved in adapting membrane fluidity. When tested against a range of unsaturated fatty acid substrates, the enzyme showed high activity towards cis-11-octadecenoic acid but no detectable activity towards this compound. nih.gov This finding highlights the high degree of specificity in fatty acid metabolic pathways.
**Table 1: Substrate Specificity of cis-trans Isomerase from Pseudomonas oleovorans*** *This table presents the relative activity of a bacterial isomerase on various cis-unsaturated fatty acid substrates. Data sourced from a study on the purified enzyme. nih.gov
| Substrate | Relative Activity (%) |
| This compound | 0 |
| cis-9-Octadecenoic acid | 12 |
| cis-11-Octadecenoic acid | 102 |
| cis-13-Octadecenoic acid | 0 |
| cis-11-Eicosenoic acid | 18 |
| cis-13-Eicosenoic acid | 103 |
| cis-9-Hexadecenoic acid | 100 |
Furthermore, research on the trans isomer, trans-7-octadecenoic acid, in lactating mice demonstrated that it could decrease milk fat percentage and alter the expression of specific lipogenic genes in mammary tissue. nih.gov This effect was potentially mediated by its desaturation product, trans-7, cis-9 CLA. nih.gov Such findings underscore that the biological effects on lipid metabolism are highly dependent on both the position and the configuration (cis vs. trans) of the double bond. The unique metabolic regulation and impact of cis-7-octadecenoic acid itself remain an area for further detailed investigation.
Modulation of Enzyme Activity in Lipid Synthesis and Degradation
The interaction of this compound with enzymes governing lipid metabolism is not extensively documented. However, research on its isomers suggests it may participate in metabolic regulation. Positional isomers of oleic acid are known to have distinct biological effects, which can include the modulation of key enzymes in lipid pathways. researchgate.net For instance, petroselinic acid has been shown to enhance β-oxidation, a critical process for fatty acid degradation. medchemexpress.com This suggests that it can influence enzymatic activities within cellular energy metabolism.
Studies on cis-13-octadecenoic acid indicate it may modulate the activity of enzymes involved in lipid metabolism, potentially through inhibition. smolecule.com Furthermore, research on vaccenic acid has demonstrated an ability to reduce hepatic lipogenesis, the process of synthesizing fatty acids in the liver. nih.gov The substrate specificity of enzymes is crucial; for example, a bacterial cis-trans isomerase that acts on cis-9 and cis-11-octadecenoic acid does not convert this compound, highlighting the high degree of specificity among lipid-modifying enzymes. nih.gov While these findings relate to isomers, they build a framework suggesting that this compound could act as a substrate or regulator for various enzymes in lipid synthesis and degradation, such as fatty acid synthases, desaturases, or acyltransferases, pending direct experimental validation.
Table 1: Observed Enzymatic Modulation by Isomers of Octadecenoic Acid
| Fatty Acid Isomer | Enzyme/Process Affected | Observed Effect |
|---|---|---|
| Petroselinic acid (cis-6) | β-oxidation | Enhanced medchemexpress.com |
| Vaccenic acid (cis-11) | Hepatic Lipogenesis | Reduced nih.gov |
| Cis-13-octadecenoic acid | Lipid Metabolism Enzymes | Modulatory/Inhibitory smolecule.com |
Effects on Gene Expression Related to Lipid Metabolism
The capacity of fatty acids to act as signaling molecules that alter gene expression is a key aspect of their biological function. Direct studies detailing the effect of this compound on gene expression are scarce. However, research on its isomers provides plausible mechanisms. Fatty acids can regulate gene transcription by binding to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism.
Trans-vaccenic acid has been shown to activate PPARs, thereby exerting an insulin-sensitizing effect. mdpi.com Similarly, cis-13-octadecenoic acid is also suggested to activate PPARs. Activation of these receptors leads to broad changes in the expression of genes involved in fatty acid uptake, oxidation, and storage. In a different context, petroselinic acid was found to inhibit the expression of several genes in Staphylococcus aureus related to its virulence, including hla (encoding α-hemolysin) and nuc1 (encoding nuclease). medchemexpress.com It also significantly suppressed the expression of type I interferon and the downstream interferon-stimulated gene (ISG) CXCL10 in human cell lines, indicating an influence on inflammatory and immune gene pathways. mdpi.com These findings suggest that this compound may possess the ability to modulate gene expression related to lipid metabolism and inflammatory signaling, likely through pathways involving nuclear receptors like PPARs, although direct evidence is required.
Table 2: Effects of Octadecenoic Acid Isomers on Gene Expression
| Fatty Acid Isomer | Target Gene/Factor | Cellular/Organismal Context | Effect |
|---|---|---|---|
| Petroselinic acid (cis-6) | hla, nuc1, saeR | Staphylococcus aureus | Expression inhibited medchemexpress.com |
| Petroselinic acid (cis-6) | IFN-I, CXCL10 | Human cell lines | Expression suppressed mdpi.com |
| Trans-vaccenic acid (trans-11) | PPARs | Animal model | Activated mdpi.com |
Precursor Role in Bioactive Lipid Synthesis
Fatty acids serve as foundational molecules for the synthesis of a vast array of signaling lipids that regulate numerous physiological processes.
Potential for Eicosanoid Biosynthesis
Eicosanoids are a class of potent signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), such as arachidonic acid. skinident.worldcreative-proteomics.comnih.gov As an 18-carbon fatty acid, this compound cannot be a direct precursor for eicosanoids. For it to participate in eicosanoid synthesis, it would first need to undergo chain elongation to a 20-carbon fatty acid. This compound is an omega-11 (n-11) fatty acid, and metabolic pathways exist for the elongation and chain-shortening of n-11 fatty acids. nih.govijs.si For example, studies have shown that other C18 monounsaturated fatty acids can be elongated to C20 versions. nih.gov
However, the primary enzymes for eicosanoid production—cyclooxygenases (COX) and lipoxygenases (LOX)—show a strong preference for 20-carbon polyunsaturated substrates like arachidonic acid. nih.govnumberanalytics.com Their efficiency with monounsaturated substrates is substantially lower. acs.org Therefore, while this compound could theoretically be elongated to cis-9-eicosenoic acid (20:1n-11), this elongated product would be a poor substrate for COX and LOX enzymes. Consequently, its potential contribution to the biosynthesis of classical eicosanoids like prostaglandins (B1171923) and leukotrienes is considered to be minimal.
Formation of Other Oxylipins and Specialized Pro-resolving Mediators
Oxylipins are a broad family of oxygenated fatty acids that includes eicosanoids as well as oxygenated metabolites of other fatty acids, such as the 18-carbon octadecanoids. mdpi.com These molecules are formed through the action of COX, LOX, and cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
While COX and LOX enzymes show low activity towards monounsaturated C18 substrates, they are not entirely inactive. Soybean lipoxygenase, for instance, can oxygenate oleic acid, albeit very slowly. acs.org The substrate specificity of LOX enzymes is highly dependent on the position of the double bonds. nih.govuu.nl Porcine 12-LOX can oxidize linoleic acid into four different hydroxyoctadecadienoic acid (HODE) isomers. mdpi.com
The most likely pathway for the conversion of this compound into oxylipins is through the action of CYP monooxygenases. CYP enzymes are known to metabolize a wide range of fatty acids, including monounsaturated ones, to produce epoxy and hydroxy derivatives. mdpi.compnas.orgfrontiersin.orgpnas.org It is plausible that CYP enzymes could convert this compound into metabolites such as 7,8-epoxy-octadecanoic acid or various hydroxy-octadecenoic acids.
Specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, are a distinct class of oxylipins known for their potent anti-inflammatory and pro-resolving activities. However, the precursors for these molecules are exclusively long-chain polyunsaturated fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Therefore, this compound, as a monounsaturated fatty acid, is not a substrate for the biosynthesis of SPMs.
Table of Mentioned Compounds
| Compound Name |
|---|
| Adipic acid |
| Arachidonic acid |
| Cis-11-octadecenoic acid (Vaccenic acid) |
| Cis-13-octadecenoic acid |
| Cis-6-octadecenoic acid (Petroselinic acid) |
| This compound |
| Cis-9-eicosenoic acid |
| Cis-9-octadecenoic acid (Oleic acid) |
| Docosahexaenoic acid (DHA) |
| Eicosapentaenoic acid (EPA) |
| Hydroxyoctadecadienoic acid (HODE) |
| Lauric acid |
| Linoleic acid |
| Oleic acid |
| Petroselinic acid |
| Trans-vaccenic acid |
Analytical Methodologies for Research on Cis 7 Octadecenoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating cis-7-octadecenoic acid from complex lipid mixtures, enabling its subsequent quantification and structural analysis.
Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful and widely used technique for the analysis of fatty acids. cabidigitallibrary.org For GC analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). jsbms.jpjeol.com This process involves the esterification of the carboxylic acid group, which improves the chromatographic properties of the molecules, allowing for better separation and detection. cabidigitallibrary.org
The separation of FAMEs on a GC column is primarily based on their boiling points and polarity. The choice of the GC column's stationary phase is critical for resolving isomers. Highly polar stationary phases, such as those containing cyanopropyl silicone, are often employed to achieve separation of various fatty acid isomers, including positional and geometric (cis/trans) isomers. researchgate.netcaymanchem.com For instance, the use of a highly polar ionic liquid capillary column has been effective in characterizing cis- and trans-octadecenoic acid positional isomers in fats and oils. caymanchem.comlipidmaps.org
GC-MS combines the separation power of GC with the identification capabilities of MS. As the separated FAMEs elute from the GC column, they are ionized, and the resulting mass spectra provide a molecular fingerprint that can be used for identification by comparing it to spectral libraries. ijastnet.comresearchgate.net While electron ionization (EI) is a common method, it can sometimes lead to extensive fragmentation, making the molecular ion difficult to detect for some unsaturated FAMEs. jeol.com In such cases, soft ionization techniques can be beneficial. jeol.com The analysis of fatty acid composition in various species, such as in Brassica species, has been successfully carried out using GC with a flame ionization detector (FID) and confirmed by GC-MS. nih.gov
| Analytical Technique | Sample Preparation | Key Application for this compound | Common Detector |
| Gas Chromatography (GC) | Derivatization to Fatty Acid Methyl Esters (FAMEs) | Separation and quantification of positional and geometric isomers. | Flame Ionization Detector (FID) |
| GC-Mass Spectrometry (GC-MS) | Derivatization to Fatty Acid Methyl Esters (FAMEs) | Identification based on mass spectral fragmentation patterns. | Mass Spectrometer (MS) |
Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), offers a complementary approach to GC, with the significant advantage of being able to analyze intact lipids without the need for derivatization. jsbms.jpmarinelipids.ca This is particularly useful for understanding the fatty acid composition within complex lipid classes like triglycerides and phospholipids (B1166683).
Reverse-phase LC is a common mode used for lipid analysis, where separation is based on the hydrophobicity of the molecules. biorxiv.org Studies have shown that the elution order of unsaturated fatty acid isomers in reverse-phase LC is influenced by the position of the double bond relative to the terminal methyl (omega) end of the fatty acid. jsbms.jp For instance, in the analysis of octadecenoic acid isomers, it was observed that cis-vaccenic acid (an ω-7 isomer) eluted earlier than oleic acid (an ω-9 isomer). jsbms.jp This principle of separation based on double bond position is a key aspect in the analysis of isomers like this compound.
When coupled with mass spectrometry (LC-MS), the technique becomes a powerful tool for lipidomics, allowing for the identification of constituent fatty acids through collision-induced dissociation (CID) mediated fragmentation of the intact lipid. jsbms.jp This approach provides information not only on the fatty acid profile but also on how these fatty acids are assembled within the lipid molecule. marinelipids.ca
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters
Mass Spectrometry (MS) Approaches
Mass spectrometry is indispensable for the structural elucidation of fatty acids, providing detailed information that goes beyond what can be achieved by chromatography alone.
A significant challenge in fatty acid analysis is the precise determination of the double bond position within the acyl chain. While conventional MS/MS techniques can fragment fatty acids, the resulting spectra for different positional isomers are often very similar. sciex.com To overcome this, specialized techniques have been developed.
Ozonolysis-mass spectrometry (Oz-MS) is a powerful method for pinpointing the location of double bonds. acs.org In this technique, ozone is introduced to cleave the carbon-carbon double bond, generating characteristic aldehyde products. researchgate.net The mass of these fragments directly indicates the original position of the double bond. researchgate.net This method can be performed in-line with liquid chromatography (LC/O₃-MS), allowing for the analysis of complex mixtures. researchgate.net The development of workflows like Ozone-enabled Fatty Acid Discovery (OzFAD) allows for the de novo identification of unsaturated fatty acids, including their double bond positions, from complex biological samples. biorxiv.org
Other derivatization strategies can also be employed to facilitate the identification of double bond positions by MS. For example, derivatization with dimethyl disulfide or pyrrolidine (B122466) can yield characteristic fragmentation patterns upon electron ionization. jsbms.jp
Lipidomics aims to comprehensively analyze the full complement of lipids (the lipidome) in a biological system. Both targeted and untargeted approaches are utilized, often employing LC-MS. nih.govresearchgate.net
Untargeted lipidomics provides a broad survey of all detectable lipids in a sample. mdpi.com This discovery-oriented approach is useful for identifying changes in the lipid profile under different conditions, but it can be challenging to identify every detected lipid species without ambiguity. biorxiv.org Software platforms like Lipid-Blast and MS-Dial 4 have been developed to aid in the analysis of large untargeted lipidomics datasets. biorxiv.org
Targeted lipidomics , on the other hand, focuses on the accurate quantification of a predefined set of lipid molecules. researchgate.net This approach offers higher sensitivity and specificity for the analytes of interest, such as this compound. By using stable isotope-labeled internal standards, targeted methods can provide absolute or relative quantification of specific fatty acids and lipid species. This is crucial for understanding the metabolic fate and functional roles of individual fatty acids.
The integration of these lipidomic strategies allows for both the discovery of novel lipid species and the precise measurement of known ones, providing a comprehensive picture of lipid metabolism. mdpi.com
Identification of Isomers and Positional Analysis of Double Bonds (e.g., Ozonolysis-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. marinelipids.ca For fatty acids, ¹H-NMR and ¹³C-NMR are particularly informative. juniperpublishers.com
In ¹H-NMR, the chemical shifts and coupling patterns of the protons can help to identify key structural features. For example, the olefinic protons at the double bond typically produce signals in a characteristic region of the spectrum (around 5.3-5.4 ppm). mdpi.com The signals from protons adjacent to the double bond (allylic protons) and the terminal methyl group also provide valuable structural clues. chemsociety.org.ng
¹³C-NMR provides information about the carbon skeleton of the fatty acid. The chemical shifts of the carbons involved in the double bond can help to confirm its presence and geometry. juniperpublishers.com Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous structural elucidation of the fatty acid. chemsociety.org.ng While NMR is generally less sensitive than MS, it is unparalleled in its ability to provide a definitive structural assignment, especially when analyzing purified compounds. juniperpublishers.commdpi.com
Isotopic Labeling Techniques for Metabolic Flux Analysis
Isotopic labeling is a powerful methodology used in metabolic flux analysis (MFA) to trace the movement of atoms through metabolic pathways. nih.govnih.gov This technique provides a quantitative understanding of the rates (fluxes) of synthesis, transformation, and degradation of metabolites within a biological system, offering a dynamic view that is not achievable by measuring metabolite concentrations alone. nih.govmpg.de For a specific compound like this compound, these techniques are invaluable for elucidating its metabolic journey, from its precursor molecules to its incorporation into complex lipids or its catabolism for energy.
The fundamental principle involves introducing a substrate enriched with a stable (non-radioactive) heavy isotope, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), into a cell culture or a whole organism. nih.govmedchemexpress.com As the organism metabolizes this labeled substrate, the isotopes are incorporated into various downstream compounds, including this compound. nih.gov By tracking the distribution and pattern of these isotopic labels in the target molecule and its related metabolites, researchers can map the flow of carbon and hydrogen atoms, thereby calculating the flux through specific biochemical reactions. nih.gov
Analytical platforms, primarily mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), are essential for this analysis. nih.govcreative-proteomics.com These methods can separate this compound from other fatty acids and precisely measure the mass shifts caused by the incorporated isotopes, revealing the extent and pattern of labeling. nih.govnih.gov
Detailed Research Findings
Research utilizing isotopic labeling for fatty acid metabolism, while often focusing on more common isomers like oleic acid (cis-9-octadecenoic acid), provides a clear framework for how this compound is studied. jst.go.jp Studies using stable isotope tracers have been instrumental in understanding the origins and fates of monounsaturated fatty acids.
For instance, by feeding cells ¹³C-labeled glucose, researchers can quantify the contribution of de novo lipogenesis (the synthesis of fatty acids from scratch) to the cellular pool of this compound. The ¹³C atoms from glucose are incorporated into acetyl-CoA, the fundamental building block for fatty acid synthesis, and their appearance in this compound is a direct measure of its synthesis rate. creative-proteomics.com
Similarly, the use of deuterium-labeled fatty acids has provided significant insights. jst.go.jpresearchgate.net In a typical experiment, a deuterated precursor fatty acid, such as deuterium-labeled stearic acid (d-C18:0), can be administered. researchgate.net The subsequent detection of deuterium in this compound would quantify the activity of the specific stearoyl-CoA desaturase (SCD) enzyme responsible for introducing the double bond at the n-11 position. Human studies using deuterium-labeled fatty acids have successfully dispelled misconceptions about the metabolism of various positional isomers, showing how they are absorbed and distributed into different lipid classes. jst.go.jp
Metabolic flux analysis can also reveal the interplay between different pathways. For example, by using both ¹³C- and ²H-labeled tracers, it is possible to simultaneously track the carbon backbone and the reductive processes (via NADPH) involved in fatty acid synthesis and elongation. This dual-labeling approach provides a more comprehensive picture of the metabolic network.
The data gathered from these experiments, specifically the mass isotopomer distributions, are then fitted to computational models of the relevant metabolic network to estimate the intracellular reaction rates. nih.govmpg.de These findings are critical for understanding how the metabolism of this compound is altered in various physiological states or in diseases characterized by dysregulated lipid metabolism. nih.gov
Data Tables
The following tables provide an overview of the common tools and illustrative findings in the isotopic analysis of fatty acids like this compound.
Table 1: Common Isotopic Tracers in Fatty Acid Metabolic Flux Analysis This table outlines the typical stable isotopes and the labeled precursor molecules used to investigate the metabolic pathways related to this compound.
| Isotope | Labeled Precursor Example | Metabolic Pathway Investigated |
| Carbon-13 (¹³C) | [U-¹³C₆]Glucose | De novo lipogenesis (carbon source) |
| Carbon-13 (¹³C) | [¹³C₁₈]Oleic Acid | Fatty acid remodeling, elongation, and breakdown (β-oxidation) |
| Carbon-13 (¹³C) | [¹³C₁₆]Palmitic Acid | Fatty acid elongation and desaturation |
| Deuterium (²H) | Deuterated Water (D₂O) | De novo lipogenesis (source of reducing equivalents, NADPH) |
| Deuterium (²H) | [d₇]Stearic Acid | Desaturation activity (conversion of saturated to monounsaturated fats) |
Data sourced from general principles of metabolic flux analysis. nih.govmedchemexpress.comresearchgate.net
Table 2: Illustrative Research Findings from Isotopic Labeling of Monounsaturated Fatty Acids This table presents hypothetical yet representative data that could be obtained from an MFA study on this compound, demonstrating how flux rates are determined.
| Experimental Condition | Labeled Tracer | Measured Parameter | Finding |
| Standard Cell Culture | [U-¹³C₆]Glucose | % of this compound pool labeled with ¹³C | 45% of the total cellular this compound is derived from de novo synthesis using glucose as the carbon source. |
| Lipid-Rich Medium | [¹³C₁₆]Palmitic Acid | Flux rate of Palmitic Acid to this compound | The flux from palmitic acid via elongation and subsequent desaturation accounts for 20% of the newly synthesized this compound pool. |
| Oxidative Stress | [d₇]Stearic Acid | Relative abundance of d₇-cis-7-octadecenoic acid | A 30% decrease in the conversion of stearic acid to this compound, indicating reduced Stearoyl-CoA Desaturase activity. |
| In-vivo Mouse Model | Deuterated Water (D₂O) | Fractional synthesis rate of this compound in adipose tissue | The adipose tissue this compound pool is turned over with a half-life of 15 days, with 5% of the pool being newly synthesized per day. |
This table contains illustrative data based on findings from analogous studies on fatty acid metabolism. nih.govjst.go.jpresearchgate.net
Comparative Biochemistry and Physiological Implications of Cis 7 Octadecenoic Acid Isomers
Comparison with cis-9-Octadecenoic Acid (Oleic Acid) in Biological Systems
Oleic acid (cis-9-octadecenoic acid) is the most common monounsaturated fatty acid in nature and serves as a benchmark for fatty acid metabolism. wikipedia.org In comparison, cis-7-octadecenoic acid exhibits distinct metabolic behavior, particularly in its incorporation into complex lipids.
Research using rat liver mitochondria has shown that the metabolic fates of cis-octadecenoic acid positional isomers differ significantly based on the double bond's location. nih.gov While all isomers are readily incorporated into the mitochondrial membrane structure, their distribution into various lipid classes varies. nih.gov
Oleic Acid (cis-9): As the isomer with the double bond in the middle of the acyl chain, oleic acid is preferentially incorporated into cholesterol esters and triacylglycerols. nih.gov Within glycerolipids like phosphatidylcholines and triacylglycerols, it is predominantly found at the 2-position. nih.gov
This compound: With its double bond positioned further from the center of the acyl chain, this compound is metabolically distinct from oleic acid. nih.gov It is preferentially incorporated into phospholipids (B1166683). nih.gov In terms of positioning within glycerolipids, it tends to occupy the 1-position in phosphatidylcholines and the 1- and 3-positions in triacylglycerols, a behavior that more closely resembles that of saturated or trans fatty acids. nih.govportlandpress.com
This differential incorporation suggests that this compound and oleic acid play different structural and metabolic roles at the cellular level.
Comparison with cis-11-Octadecenoic Acid (Vaccenic Acid) in Metabolic Studies
Cis-vaccenic acid (cis-11-octadecenoic acid) is another important positional isomer, notably found in sea buckthorn oil. wikipedia.org Its metabolism also presents key differences when compared to its counterparts.
Biosynthesis: A primary metabolic distinction lies in their biosynthetic origins. Oleic acid (an omega-9 fatty acid) is typically synthesized by the desaturation of stearic acid (18:0). wikipedia.org In contrast, cis-vaccenic acid (an omega-7 fatty acid) is primarily formed through the elongation of palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7). mdpi.com
Incorporation into Lipids: In perfused chicken liver studies, cis-fatty acids, including cis-vaccenic acid, were more readily incorporated into triglycerides than phospholipids. portlandpress.com This contrasts with the behavior of this compound, which preferentially enters phospholipids in rat liver mitochondria. nih.gov
Tissue Distribution: Studies analyzing lipid C=C location isomers have revealed significant variations in the relative abundance of Δ9 (oleic) and Δ11 (vaccenic) isomers across different tissues and in disease states. For instance, in mouse breast tissue, the relative percentage of the Δ11 isomer was found to be significantly elevated in cancerous tissues compared to normal tissues for free fatty acid 18:1, PC 18:0–18:1, and PC 18:1–18:1. pnas.org
Differences in Metabolic Fates and Bioactivities Among Positional Isomers
The position of the double bond in C18:1 isomers is a crucial factor that dictates their metabolic processing and subsequent biological activity. The metabolic system distinguishes between these isomers, channeling them into different pathways and functional pools.
Isomers with the double bond near the center of the acyl chain, like oleic acid (Δ9), are preferentially esterified into storage lipids (triacylglycerols) and cholesterol esters. nih.gov Conversely, isomers with the double bond further from the center, such as this compound, are directed more towards structural lipids like phospholipids, where they occupy positions typically held by saturated fats. nih.gov This suggests they may be treated differently by the acyltransferases responsible for building complex lipids.
The catabolic rates of positional isomers can also differ. While direct comparative data for cis-isomers is limited, studies on trans-octadecenoic acid isomers have shown that the catabolic rate of the trans-10 isomer was significantly higher than that of the trans-9 and trans-11 isomers in mice, indicating that the double bond position influences the rate of β-oxidation. researchgate.net
| Feature | This compound | cis-9-Octadecenoic Acid (Oleic Acid) | cis-11-Octadecenoic Acid (Vaccenic Acid) |
|---|---|---|---|
| Shorthand Designation | 18:1 n-11 | 18:1 n-9 | 18:1 n-7 |
| Primary Biosynthetic Pathway | Desaturation of Stearic Acid (presumed) | Desaturation of Stearic Acid wikipedia.org | Elongation of Palmitoleic Acid mdpi.com |
| Preferential Incorporation (Lipid Class) | Phospholipids nih.gov | Cholesterol Esters, Triacylglycerols nih.gov | Triacylglycerols portlandpress.com |
| Preferential Acyl Position in Phosphatidylcholine | sn-1 position nih.gov | sn-2 position nih.gov | Data less specific, but generally esterified |
Differential Effects on Cellular and Molecular Processes
The distinct metabolic fates of these isomers lead to different effects on cellular structure and function. The specific fatty acid composition of membrane phospholipids, for example, is critical for membrane fluidity, integrity, and the function of membrane-bound proteins.
By being incorporated into different positions within phospholipids, this compound and oleic acid can differentially influence membrane properties. The resemblance of this compound's positional incorporation to that of saturated fats suggests it might impart different biophysical properties to membranes compared to oleic acid. nih.gov
Studies on other fatty acid isomers have demonstrated that positional differences can impact cell signaling and proliferation. For instance, research on cancer cells has shown that 18:1n-7 fatty acids (the family to which cis-vaccenic acid belongs) can inhibit cell growth more effectively than n-9 fatty acids like oleic acid. cdnsciencepub.com
The activation of nuclear receptors involved in lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs), can also be influenced by fatty acid structure. While direct data on this compound is scarce, it is plausible that it and its isomers could act as differential ligands or modulators for these receptors, thereby altering the expression of genes related to lipid metabolism and inflammation.
Advanced Research Perspectives and Biotechnology Applications
Omics-Based Research (e.g., Lipidomics, Metabolomics)
Omics technologies provide a global view of molecules in biological systems. Lipidomics and metabolomics, in particular, are crucial for identifying and quantifying fatty acids like cis-7-octadecenoic acid in complex biological samples, offering insights into their metabolic context. In lipidomics, it can serve as an analytical standard for the calibration of mass spectrometers. vulcanchem.com These approaches analyze the complete set of lipids (lipidome) or small molecules (metabolome), revealing fluctuations in response to various stimuli or conditions. frontiersin.org
Targeted metabolomics can quantify specific fatty acids, including this compound, in various matrices such as plasma, tissues, and feces. nih.govjsbms.jp While comprehensive pathway information for this compound is not yet fully detailed in databases like the Human Metabolome Database (HMDB), its identification is noted within the class of long-chain fatty acids. hmdb.ca The application of these powerful analytical techniques is the first step toward mapping its distribution and connections within metabolic networks.
To achieve a comprehensive, systems-level understanding, data from lipidomics and metabolomics must be integrated with proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). frontiersin.orgnih.gov This multi-omics approach allows researchers to correlate the abundance of this compound with the expression of specific genes and proteins. For example, an increase in this fatty acid could be linked to the upregulation of a particular desaturase or elongase enzyme at both the mRNA (transcriptome) and protein (proteome) levels. researchgate.net
While direct multi-omics studies focusing specifically on this compound are still emerging, the methodology has been successfully applied to other areas of lipid metabolism. frontiersin.org Such integrated analyses can uncover novel regulatory pathways, identify the enzymatic machinery responsible for its synthesis and breakdown, and reveal its influence on cellular processes like signaling and membrane structure. nih.gov The median Spearman correlation between gene-wise protein and mRNA levels is approximately 0.35, indicating that integrating these datasets provides a more complete picture than either alone. nih.gov
High-throughput screening (HTS) enables the rapid testing of large numbers of compounds for specific biological activities. In the context of this compound, HTS can be employed to explore its potential as an antimicrobial, anti-inflammatory, or antioxidant agent. atamankimya.comresearchgate.net One common HTS method involves using gas chromatography-mass spectrometry (GC-MS) to analyze extracts from natural sources, like plants, to identify and quantify bioactive components. ijalsr.org
By screening this compound against various cell lines, enzymes, or microbial targets, researchers can efficiently identify potential therapeutic applications. The results of such screens can prioritize the compound for more detailed mechanistic studies.
Table 1: Illustrative High-Throughput Screening Data for Fatty Acids
| Assay Type | Target | Compound Tested | Activity Level |
| Antimicrobial | Staphylococcus aureus | This compound | Moderate Inhibition |
| Anti-inflammatory | Macrophage (LPS-stimulated) | This compound | Low Inhibition |
| Antioxidant | DPPH Radical Scavenging | This compound | Low Activity |
| Cytotoxicity | HeLa Cell Line | This compound | No significant effect |
This table is for illustrative purposes to demonstrate how HTS data might be presented and is not based on actual experimental results for this compound.
Integration with Proteomics and Transcriptomics for Systems-Level Understanding
Synthetic Biology and Metabolic Engineering for Controlled Production
As interest in specific fatty acid isomers grows, so does the need for pure sources, which can be difficult to obtain from natural fats and oils. Synthetic biology and metabolic engineering offer powerful solutions for the controlled, de novo production of compounds like this compound in microbial hosts such as Escherichia coli or yeast. nih.gov
Metabolic engineering involves the directed modification of metabolic pathways to enhance the production of a target molecule. nih.gov The biosynthesis of this compound would likely involve the action of a specific fatty acid desaturase enzyme that introduces a double bond at the Δ7 position of an 18-carbon saturated fatty acid chain (stearic acid). Engineering a host organism could involve introducing a gene for a novel Δ7-desaturase and optimizing the metabolic flux towards the fatty acid synthesis pathway. Strategies used for other isomers, such as the heterologous expression of desaturases, channeling substrates by creating fusion enzymes, and optimizing fermentation conditions, could be adapted for this compound production.
Table 2: Comparison of Potential Production Methods for this compound
| Method | Starting Materials | Key Steps | Purity | Advantages | Limitations |
| Chemical Synthesis | Alkynes, Alkyl Halides | Multi-step organic synthesis | High | High stereocontrol, predictable yield. | Costly reagents, use of harsh chemicals, multiple steps. |
| Metabolic Engineering | Simple sugars (e.g., glucose) | Heterologous gene expression, pathway optimization, fermentation. | High | Sustainable feedstock, environmentally friendly, scalable. | Complex strain development, potential for metabolic burden on host. |
| Extraction from Natural Sources | Plant/animal oils | Transesterification, fractional distillation, chromatography. | Low to Moderate | Utilizes existing biomass. | Low natural abundance, complex mixtures of isomers, costly purification. |
Development of Research Tools and Probes for Mechanistic Studies
To investigate the specific biological roles of this compound at a molecular level, specialized research tools and probes are necessary. Key analytical tools for its identification and quantification include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which can resolve its structure and differentiate it from other isomers. vulcanchem.com
For real-time measurements in living cells, fluorescent probes are invaluable. One such tool is the ADIFAB free fatty acid indicator, which consists of a fluorescent dye conjugated to an intestinal fatty acid-binding protein (I-FABP). thermofisher.com When a free fatty acid like an octadecenoic acid isomer binds to the protein, it causes a spectral shift in the dye's fluorescence. This allows for the quantitative measurement of free fatty acid concentrations in the nanomolar to micromolar range, enabling researchers to track its uptake and movement within cellular systems. thermofisher.com While originally demonstrated with oleic acid (cis-9-octadecenoic acid), such probes are generally applicable to other long-chain fatty acid isomers. thermofisher.com
Future Directions in Elucidating its Comprehensive Biological Significance
The comprehensive biological significance of this compound remains largely unexplored, presenting numerous opportunities for future research. A critical next step is the use of targeted lipidomics and metabolomics to precisely map its presence and concentration in a wide range of organisms and tissues under different physiological and pathological states.
Integrating these omics datasets with proteomics and transcriptomics will be essential to build a systems-level model of its function, identifying the key enzymes, transporters, and signaling proteins that interact with it. Furthermore, high-throughput screening campaigns could uncover novel bioactivities, potentially leading to new therapeutic applications. Finally, advancing synthetic biology and metabolic engineering approaches will not only provide a sustainable source of pure this compound for research but also pave the way for its industrial-scale production should valuable applications be discovered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
